N'-(4-cyanophenyl)propanehydrazide
Description
N'-(4-Cyanophenyl)propanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone substituted with a 4-cyanophenyl group.
Properties
CAS No. |
144656-35-9 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N'-(4-cyanophenyl)propanehydrazide |
InChI |
InChI=1S/C10H11N3O/c1-2-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14) |
InChI Key |
ZSURUCJEENPPFJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC1=CC=C(C=C1)C#N |
Canonical SMILES |
CCC(=O)NNC1=CC=C(C=C1)C#N |
Synonyms |
Propanoic acid, 2-(4-cyanophenyl)hydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Bioactivity and Chemical Properties
The substituent on the phenyl ring plays a critical role in determining the compound’s electronic profile and applications. Below is a comparative analysis:
Table 1: Substituent-Driven Functional Differences
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The 4-cyano group in this compound reduces electron density on the phenyl ring, favoring metal chelation (as seen in HL4) . In contrast, electron-donating groups like -OCH₃ or -N(CH₃)₂ enhance antioxidant or corrosion inhibition properties by stabilizing radicals or improving surface adsorption .
- Steric Effects : Bulky substituents (e.g., bromine in 4a) improve target selectivity (e.g., COX-2 inhibition) by optimizing hydrophobic interactions .
Table 2: Activity Comparison Across Hydrazide Derivatives
Insights:
- This compound’s primary application in the evidence is as a chelator (HL4), whereas analogs with methoxy or dimethylamino groups excel in antioxidant or corrosion inhibition roles.
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